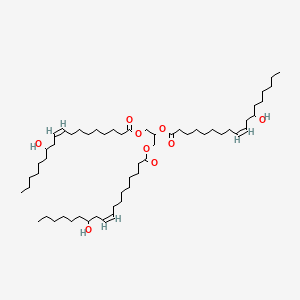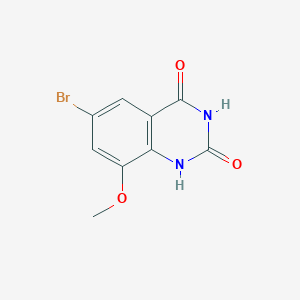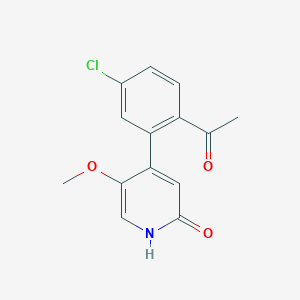
2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with a methyl group and a methanesulfonyl group, making it a versatile reagent in various chemical transformations.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors, solvent-free conditions, and recycling of by-products to enhance efficiency and sustainability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boronic acids.
Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.
Bases: Typical bases include sodium carbonate, potassium phosphate, and cesium fluoride.
Solvents: Reactions are often carried out in solvents like toluene, THF, or water.
Major Products Formed:
Biaryls: The primary products of Suzuki-Miyaura cross-coupling are biaryls, which are valuable intermediates in pharmaceuticals and materials science.
Boronic Esters: Oxidation reactions yield boronic esters, which are useful in further synthetic applications.
科学的研究の応用
Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic devices. Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules and the development of bioconjugates. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism by which 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by oxidative addition to the aryl halide, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation of biaryl compounds, which are crucial intermediates in organic synthesis.
類似化合物との比較
Phenylboronic Acid: Similar in structure but lacks the methyl and methanesulfonyl groups.
Biphenylboronic Acid: Contains two phenyl rings but lacks the substituents present in the target compound.
Pinacolboronic Acid: Similar boronic ester but without the phenyl ring substituents.
Uniqueness: The presence of the methyl and methanesulfonyl groups on the phenyl ring enhances the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-10-11(8-7-9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKLNADPRWWTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Fluorophenyl)-4-oxo-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084984.png)


![1-[2-(3,4-Diethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B8085010.png)
![1-Benzyl-4-[[4,5-bis(hydroxymethyl)triazol-1-yl]methyl]piperidin-4-ol](/img/structure/B8085013.png)
![2-[5-(3-Fluorophenyl)-2-methyl-4-morpholin-4-ylpyrazol-3-yl]isoindole-1,3-dione](/img/structure/B8085029.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B8085039.png)
![5-[(4-Fluorophenyl)methyl]-7-methyl-4-oxo-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B8085054.png)
![5-(chloromethyl)-2-(2-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B8085058.png)
![Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B8085073.png)




